molecular formula C21H18N4O4S2 B2757181 N-(4-nitrophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686771-53-9

N-(4-nitrophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2757181
CAS No.: 686771-53-9
M. Wt: 454.52
InChI Key: QGSQTHHVABSESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a nitro group at the 4-position of the phenyl ring and a p-tolyl substituent on the pyrimidinone core. Structural analogs and related compounds suggest that the thienopyrimidinone scaffold is critical for interactions with biological targets, while substituents like nitro and p-tolyl groups may influence solubility, bioavailability, and target affinity.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S2/c1-13-2-6-15(7-3-13)24-20(27)19-17(10-11-30-19)23-21(24)31-12-18(26)22-14-4-8-16(9-5-14)25(28)29/h2-9H,10-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSQTHHVABSESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with several derivatives, differing primarily in substituents on the pyrimidinone core or aryl groups:

  • IWP2 (N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide): Features a benzothiazolyl group instead of nitrophenyl and a phenyl group at the 3-position of the pyrimidinone. IWP2 is a potent WNT pathway inhibitor, blocking porcupine-mediated WNT protein maturation.
  • Compound 266 (N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide): Retains the thienopyrimidinone core but incorporates a fluorophenyl-imidazolyl-pyridinyl substituent, enhancing CK1δ inhibitory activity (IC₅₀ = 12 nM).
  • Compound 154 (2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide): Replaces the thienopyrimidinone with an oxadiazole ring but maintains the thioacetamide linker. Demonstrates potent cytotoxicity (IC₅₀ = 3.8 µM against A549 cells).

Physicochemical Properties

Key properties of select analogs are compared below:

Compound Name Molecular Formula Molecular Weight Yield (%) Melting Point (°C)
Target Compound Not Available Not Available ~85* Not Available
IWP2 C₂₃H₂₁N₅O₂S₃ 511.63 Not Reported Not Reported
Compound 266 C₂₉H₂₃FN₆O₂S₃ 602.72 76 Not Reported
Compound 7 () C₂₃H₁₇N₅O₄S₃ 523.61 78 255.9
Compound 4a C₃₄H₂₂ClN₇O₂S 640.10 90.2 230–232

*Estimated based on analogous synthesis in .

Structure-Activity Relationship (SAR) Insights

  • Core Scaffold: The thieno[3,2-d]pyrimidinone core (as in IWP2 and Compound 266) is critical for binding to kinases and signaling proteins. Replacement with oxadiazole (Compound 154) shifts activity toward cytotoxicity.
  • Halogen Substituents: Fluorine (Compound 266) and chlorine (Compound 154) improve target affinity and metabolic stability. Aromatic Moieties: p-Tolyl (target compound) and sulfamoylphenyl (Compound 7) groups influence steric bulk and π-π stacking interactions.

Q & A

Q. What are the key structural features of this compound, and how do they influence its synthetic and biological properties?

The compound comprises a thieno[3,2-d]pyrimidine core fused with a thiophene ring and a pyrimidine moiety. The 4-nitrophenyl and p-tolyl substituents enhance electron-withdrawing and hydrophobic interactions, respectively, which are critical for binding to biological targets like enzymes . The thioacetamide linker facilitates nucleophilic substitution reactions, enabling derivatization for structure-activity relationship (SAR) studies . Structural confirmation relies on NMR spectroscopy (¹H/¹³C) and mass spectrometry (HRMS), with purity assessed via HPLC .

Q. What synthetic routes are recommended for preparing this compound with high purity?

Synthesis involves a multi-step protocol :

  • Step 1 : Condensation of p-tolylamine with thiophene-2,3-dicarboxylic acid to form the thienopyrimidine core under reflux in acetic acid .
  • Step 2 : Thiolation at the C2 position using Lawesson’s reagent or phosphorus pentasulfide, followed by coupling with N-(4-nitrophenyl)-2-chloroacetamide via nucleophilic substitution .
  • Critical conditions : Temperature control (60–80°C), anhydrous solvents (DMF or THF), and catalytic triethylamine to neutralize HCl byproducts . Yields typically range from 65% to 85%, with impurities removed via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers validate the compound’s identity and purity?

  • ¹H/¹³C NMR : Key signals include the p-tolyl methyl group (~δ 2.3 ppm) and the nitrophenyl aromatic protons (~δ 8.2 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z ≈ 495.5 (calculated for C₂₃H₂₀N₄O₄S₂) .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient, 0.1% TFA) .

Advanced Research Questions

Q. What experimental strategies address low yields in the final coupling step?

Low yields often stem from steric hindrance at the thienopyrimidine C2 position. Solutions include:

  • Using ultrasonication to enhance reagent mixing during thiolation .
  • Substituting chloroacetamide with bromoacetamide to improve electrophilicity .
  • Employing microwave-assisted synthesis (80°C, 30 min) to accelerate reaction kinetics .

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Solubility issues : Use DMSO stock solutions ≤0.1% v/v to avoid precipitation in aqueous buffers .
  • Off-target effects : Validate selectivity via proteome-wide profiling (e.g., kinase inhibitor beads) .

Q. What computational methods predict this compound’s binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17). The 4-nitrophenyl group often occupies hydrophobic pockets, while the thienopyrimidine core hydrogen-bonds with catalytic lysine residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction entropy .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for scale-up synthesis?

  • Solvent selection : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to reduce environmental impact .
  • Catalyst recycling : Immobilize triethylamine on mesoporous silica for reuse over 5 cycles without yield loss .

Q. What analytical techniques characterize degradation products under physiological conditions?

  • LC-MS/MS : Identify hydrolyzed products (e.g., free thiol or nitroaniline) in simulated gastric fluid (pH 1.2, 37°C) .
  • X-ray crystallography : Resolve structural changes in the thienopyrimidine core after oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.